![molecular formula C10H11NO3 B2992257 1-(1,3-Oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2174001-35-3](/img/structure/B2992257.png)
1-(1,3-Oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(1,3-Oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid” is a chemical compound with the CAS Number: 2174001-35-3 . It has a molecular weight of 193.2 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid . The InChI code is 1S/C10H11NO3/c12-9(13)8-6-1-2-10(8,3-6)7-4-11-5-14-7/h4-6,8H,1-3H2,(H,12,13) .Physical and Chemical Properties Analysis
The compound is a powder and is stored at room temperature .科学的研究の応用
Core Structures in Biological Activities
Bicyclic compounds, including structures related to "1-(1,3-Oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid," are recognized for their diverse biological activities. These compounds have been utilized as conformationally locked analogues of nucleoside building blocks and have found application in natural compound synthesis, bioactive compounds, novel materials, and catalysts. Notably, methanoproline and 3-azabicyclo[3.1.0]hex-6-ylamine, constituents of potent antibiotics, illustrate the significance of these core structures in designing bioactive molecules (Jimeno et al., 2011).
Triazole-based Scaffolds in Peptidomimetics
5-Amino-1,2,3-triazole-4-carboxylic acid, structurally related to the compound of interest, serves as a foundation for creating peptidomimetics and biologically active compounds based on the triazole scaffold. Overcoming the Dimroth rearrangement challenge, a ruthenium-catalyzed cycloaddition method has been developed, enabling the synthesis of triazole-containing dipeptides and triazoles with potential as HSP90 inhibitors (Ferrini et al., 2015).
Mesoionic Carbenes (MICs) in Catalysis and Material Science
1 H-1,2,3-Triazol-5-ylidenes, related to the oxazolyl bicyclic structure, represent a class of stable cyclic carbenes known as mesoionic carbenes (MICs). These compounds have been successfully applied in various catalytic transformations and material science, highlighting their utility in synthesizing efficient catalysts and photosensitizers based on transition metals (Guisado‐Barrios et al., 2018).
Synthesis and Characterization of Alicyclic Polymers
Alicyclic polymers based on cycloaliphatic co- and terpolymers, including derivatives related to "this compound," have been developed for 193 nm photoresist materials. These polymers, synthesized via free radical, Pd(II)-catalyzed addition, and ring-opening metathesis polymerization techniques, showcase the material science applications of such bicyclic structures (Okoroanyanwu et al., 1998).
Heterocyclic Compounds in Antimicrobial Applications
Chemically modified chitosan biopolymers incorporating heterocyclic compounds, akin to "this compound," have demonstrated significant antimicrobial activities. The modification with heterocyclic moieties enhances the biopolymers' efficacy against various bacterial and fungal strains, underscoring the importance of such structures in developing antimicrobial agents (Azmy et al., 2019).
Safety and Hazards
特性
IUPAC Name |
1-(1,3-oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-9(13)8-6-1-2-10(8,3-6)7-4-11-5-14-7/h4-6,8H,1-3H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFPYORHQKTTDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C2C(=O)O)C3=CN=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
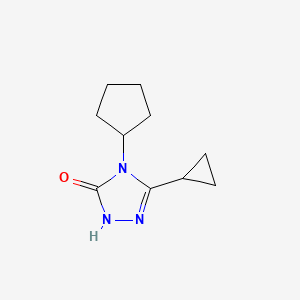
![1-Cyclopropyl-3-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]pyrrolidin-2-one](/img/structure/B2992176.png)
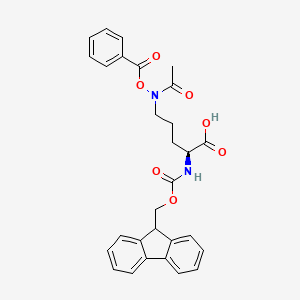
![(E)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B2992178.png)
![2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2992180.png)
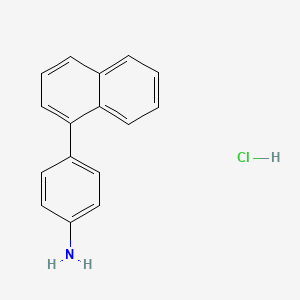
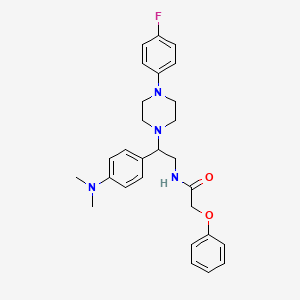
![N-(1-cyano-2-hydroxyethyl)-1-(2-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2992186.png)
![2-[(4-methylphenyl)sulfonyl-(2-thiophen-2-ylethyl)amino]acetic Acid](/img/structure/B2992187.png)
![(Z)-methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate](/img/structure/B2992188.png)
![Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2992189.png)
![N-[(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide](/img/structure/B2992191.png)
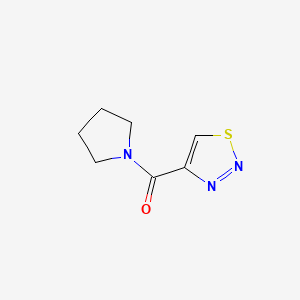
![(2S,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B2992197.png)
